molecular formula C11H14ClNOS B2649888 2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide CAS No. 91131-24-7

2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide

Cat. No.: B2649888
CAS No.: 91131-24-7
M. Wt: 243.75
InChI Key: LDTMFGJIMADLGY-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(phenylsulfanyl)propyl]acetamide (CAS: Not explicitly provided; molecular formula: C₁₁H₁₄ClNOS, MW: 243.05 g/mol) is a chloroacetamide derivative characterized by a phenylsulfanyl (-S-C₆H₅) group attached to a propyl chain linked to the acetamide core. This compound is listed as a building block in chemical catalogs, with a purity of 95% and storage recommendations at +4°C . Its structural uniqueness lies in the sulfur-containing aromatic moiety, which distinguishes it from other acetamides. Notably, commercial availability of this compound has been discontinued, limiting its current accessibility for research .

Properties

IUPAC Name

2-chloro-N-(3-phenylsulfanylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c12-9-11(14)13-7-4-8-15-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTMFGJIMADLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide typically involves the reaction of 3-(phenylsulfanyl)propylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-(phenylsulfanyl)propylamine+chloroacetyl chloride2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide\text{3-(phenylsulfanyl)propylamine} + \text{chloroacetyl chloride} \rightarrow \text{2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide} 3-(phenylsulfanyl)propylamine+chloroacetyl chloride→2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The chloro group in 2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of substituted amides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: Used as a building block in the synthesis of polymers and advanced materials.

    Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The phenylsulfanyl group can participate in hydrophobic interactions, while the amide group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chloroacetamides are a versatile class of compounds with applications ranging from pharmaceuticals to agrochemicals. Below, we compare 2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide with key analogs based on substituents, physicochemical properties, and applications.

Substituent Variations on the Acetamide Nitrogen

a) Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)
  • Structure : Contains a methoxymethyl group and diethylphenyl substituents.
  • Application : Herbicide widely used in agriculture to control grasses and broadleaf weeds .
  • Key Difference : The methoxymethyl group enhances hydrophilicity compared to the phenylsulfanyl group in the target compound.
b) 2-Chloro-N-[3-(2,6-Dimethylmorpholin-4-yl)Propyl]Acetamide Hydrochloride
  • Structure : Features a morpholine ring with dimethyl substituents and a hydrochloride salt.
  • Properties : Higher molecular weight (285.21 g/mol) and improved water solubility due to the ionic form .
  • Application : Versatile scaffold in medicinal chemistry for drug discovery.
c) 2-Chloro-N-(3-(Diethylamino)Propyl)Acetamide
  • Structure: Diethylamino group on the propyl chain.

Sulfur-Containing Analogs

a) 3-Chloro-N-Phenyl-Phthalimide
  • Structure : Phthalimide core with a chloro and phenyl group.
  • Application: Monomer for polyimide synthesis, emphasizing its role in polymer chemistry rather than bioactivity .
  • Contrast : Lacks the acetamide backbone and sulfur moiety present in the target compound.
b) 2-Chloro-N-{3-[N-(Propan-2-yl)Methanesulfonamido]Propyl}Acetamide
  • Structure : Methanesulfonamido and isopropyl groups.
  • Properties : Higher molecular weight (270.78 g/mol) and moderate lipophilicity (XLogP3: 0.6) .
  • Application : Intermediate in organic synthesis, particularly for sulfonamide-based therapeutics.

Pharmacologically Active Derivatives

a) 2-Chloro-N-[3-(2-Oxopyrrolidin-1-yl)Propyl]Acetamide
  • Structure : Pyrrolidone ring linked to the propyl chain.
  • Function : Inhibits enzymes and interacts with cellular membranes due to hydrogen-bonding capabilities .
  • Relevance : Used in proteomics and enzyme inhibition studies.
b) AMR 3-164 (2-Chloro-N-(3-(2-(2-(2,6-Dioxopiperidin-3-yl)-1,3-Dioxoisoindolin-4-yl)Oxy)Acetamido)Propyl)Acetamide)
  • Structure : Complex dioxopiperidine and isoindoline substituents.
  • Application : Anti-cancer covalent ligand targeting proteasomal pathways .
  • Contrast : The extended aromatic system contrasts with the simpler phenylsulfanyl group in the target compound.

Physicochemical and Structural Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Application Reference
2-Chloro-N-[3-(phenylsulfanyl)propyl]acetamide C₁₁H₁₄ClNOS 243.05 Phenylsulfanyl, propyl Chemical building block
Alachlor C₁₄H₂₀ClNO₂ 269.77 Diethylphenyl, methoxymethyl Herbicide
2-Chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide C₉H₁₅ClN₂O₂ 218.69 Pyrrolidone Enzyme inhibition studies
2-Chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide C₉H₁₉ClN₂O₃S 270.78 Methanesulfonamido, isopropyl Synthetic intermediate

Research Findings and Trends

  • Structural Impact on Bioactivity: The phenylsulfanyl group in the target compound may confer unique redox properties or metal-binding capabilities, unlike morpholine or diethylamino analogs .
  • Agrochemical vs. Pharmaceutical Use : While alachlor and dimethenamid are agrochemicals , pyrrolidone and dioxopiperidine derivatives are prioritized in drug discovery .
  • Synthetic Challenges: Discontinuation of the target compound highlights the need for novel synthetic routes to sulfur-containing acetamides .

Biological Activity

2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide, identified by its CAS number 91131-24-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide features a chloro group, a phenylsulfanyl moiety, and an acetamide functional group. Its structure can be represented as follows:

C1H1ClNO with phenylsulfanyl substituent \text{C}_1\text{H}_1\text{Cl}\text{N}\text{O}\quad \text{ with phenylsulfanyl substituent }

This configuration is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of 2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide has been investigated in various studies, focusing on its potential antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of acetamides have shown effectiveness against various bacterial strains. While specific data for 2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide is limited, its structural analogs suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research into related piperidine derivatives has demonstrated significant anticancer activity. For example, some derivatives have been shown to induce apoptosis in cancer cell lines. The mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation . The specific effects of 2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide on cancer cells remain to be fully elucidated but warrant further investigation.

Anti-inflammatory Effects

Compounds with sulfur-containing groups often exhibit anti-inflammatory properties. Studies suggest that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Although direct studies on 2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide are lacking, its chemical structure implies potential for similar activity.

Data Table: Summary of Biological Activities

Activity TypeReference CompoundObserved EffectsCitation
AntimicrobialAcetamide DerivativesInhibition of bacterial growth
AnticancerPiperidine DerivativesInduction of apoptosis in cancer cells
Anti-inflammatorySulfur-containing CompoundsReduction of inflammatory markers

Case Studies

  • Antimicrobial Study : A study involving acetamide derivatives showed that modifications to the sulfur group enhance antibacterial activity. This suggests that 2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide may also possess similar properties if tested under controlled conditions.
  • Cancer Cell Line Research : In vitro studies on structurally related compounds indicated cytotoxic effects against various cancer cell lines, including breast and lung cancers. The exact mechanisms were linked to the compound's ability to interfere with cellular signaling pathways crucial for tumor growth .

The proposed mechanisms for the biological activities of 2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide include:

  • Enzyme Inhibition : Binding to enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with cellular receptors that regulate growth and apoptosis.
  • Gene Expression Alteration : Influencing the expression levels of genes associated with inflammation and cancer progression.

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